molecular formula C23H30N4O3 B2427361 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 906150-72-9

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2427361
CAS No.: 906150-72-9
M. Wt: 410.518
InChI Key: USRLATFYZUYVMY-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-17-5-4-6-19(15-17)25-23(29)22(28)24-16-21(27-13-11-26(2)12-14-27)18-7-9-20(30-3)10-8-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRLATFYZUYVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features an oxalamide backbone, which is significant in medicinal chemistry. It has been explored primarily for its inhibitory effects on ribosomal S6 kinase (RSK), a protein implicated in various cellular processes including growth, survival, and cancer progression.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O5C_{22}H_{27}N_{5}O_{5}, with a molecular weight of approximately 441.49 g/mol. The compound includes functional groups such as methoxy, piperazine, and aromatic rings, which are known to enhance biological activity and selectivity toward specific targets.

The primary mechanism of action for this compound involves the inhibition of RSK. RSK plays a crucial role in the signaling pathways that regulate cell proliferation and survival. By inhibiting RSK, the compound may disrupt these pathways, offering therapeutic potential in cancer treatment and other diseases characterized by dysregulated signaling.

Binding Studies

Interaction studies have demonstrated that this compound exhibits significant binding affinity to RSK. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations have been employed to elucidate the binding mechanisms.

Biological Activity and Research Findings

Research has shown that compounds with similar structural motifs often exhibit a range of biological activities:

  • Anticancer Activity : The compound's ability to inhibit RSK suggests potential anticancer properties. In vitro studies have indicated moderate cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease, highlighting the therapeutic potential for neurodegenerative diseases and gastrointestinal disorders.

Case Studies

Several studies have explored the biological activity of related oxalamide derivatives:

  • Cytotoxicity Studies : A recent study reported IC50 values ranging from 5.76 to 20.1 µM for related compounds against human tumor cell lines K562 and BEL-7402, indicating moderate cytotoxicity .
  • Antibacterial Activity : Compounds bearing similar piperazine moieties have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • Pharmacological Profiles : The presence of piperazine in related compounds has been linked to various pharmacological effects including anesthetic properties and glucose regulation .

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (µM)Activity Type
Compound AStructure5.76Cytotoxicity (K562)
Compound BStructure20.1Cytotoxicity (BEL-7402)
Compound CStructureModerateAntibacterial
Compound DStructureStrongAChE Inhibition

Q & A

Q. How are degradation pathways analyzed to ensure compound integrity in long-term studies?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed oxalamide, demethylated piperazine).
  • QbD Principles : Use DOE (Design of Experiments) to model stability under accelerated conditions .

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